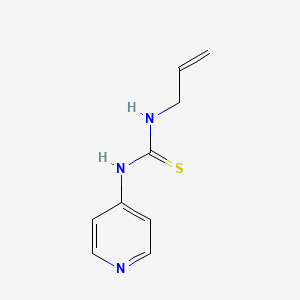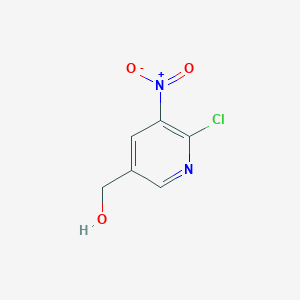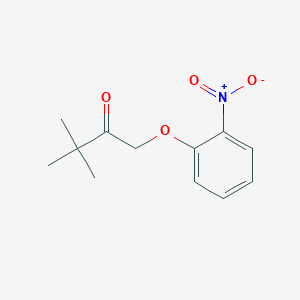
4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Vue d'ensemble
Description
The compound appears to contain a benzodioxol group, a quinoline group, and a nitrile group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other biologically active compounds . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A nitrile is an organic compound that has a −C≡N functional group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The benzodioxol group would contribute to the aromaticity of the molecule, and the nitrile group would be a site of high electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups are likely to be solid at room temperature and may have a high melting point .Applications De Recherche Scientifique
Cardiovascular Research
One significant application of derivatives of 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is in cardiovascular research. A study by Gupta and Misra (2008) synthesized methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydro-quinoline-3-carbohydrates and related derivatives, observing their activity on calcium channel antagonists, which are crucial in cardiovascular therapeutics (Gupta & Misra, 2008).
Green Chemistry and Environmental Applications
A study focused on the green synthesis of polysubstituted quinoline and benzoquinoline derivatives in ionic liquid, which is a method that is environmentally benign and offers mild conditions for the synthesis. This research produced 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-4-arylquinoline-3-carbonitrile derivatives at 50 °C, highlighting the compound's relevance in green chemistry (Sun, Cai, & Wang, 2015).
Photovoltaic Applications
The photovoltaic properties of derivatives of this compound have been studied, showcasing its potential in the field of organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the electrical properties of specific quinoline derivative films, demonstrating their utility in photodiode applications due to their rectification behavior and photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Properties
Research also delves into the synthesis and chemical properties of this compound. Studies have described various methods of synthesis, including one-pot syntheses using microwave and ultrasound irradiation, which are important for efficient production and application in various fields (Ahluwalia, Goyal, & Das, 1997).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures, offering insights into molecular arrangements, which are crucial for understanding their properties and potential applications in materials science and chemistry (de Souza et al., 2015).
Scientific Research Applications of this compound
Cardiovascular Activity
A study by Gupta and Misra (2008) synthesized derivatives of hexahydroquinoline, including compounds structurally similar to the specified chemical, observing their activity on calcium channel antagonists. The synthesis utilized the Hantzsch reaction, and the activity was tested on isolated rat ileum and thoracic arteries, indicating potential applications in cardiovascular research (Gupta & Misra, 2008).
Green Chemistry and Environmental Benefits
Sun, Cai, and Wang (2015) conducted a green synthesis of quinoline derivatives in ionic liquids via a three-component reaction. This process led to the formation of polysubstituted benzoquinoline derivatives, highlighting an environmentally friendly approach and potential applications in the development of green chemistry methods (Sun, Cai, & Wang, 2015).
Cytotoxic and Antiviral Agents
Research by Faidallah, Khan, and Asiri (2012) involved the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles with various pharmacophoric functionalities. These compounds displayed considerable cytotoxic activity against human tumor cell lines and significant antiviral activity against hepatitis-C virus, suggesting their potential as cytotoxic and antiviral agents (Faidallah, Khan, & Asiri, 2012).
Fluorescent Property and Polymerization
Xu et al. (2008) synthesized a novel functional monomer incorporating a quinoline derivative moiety and conducted atom transfer radical polymerization (ATRP). The study focused on the fluorescent properties of the newly obtained polymers, indicating applications in materials science and fluorescence-based technologies (Xu et al., 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been shown to interact withHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
For instance, certain indole-based compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cells .
Result of Action
Similar compounds have been shown to exhibitanticancer activity against various cancer cell lines . They have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-13(9-21)18(12-4-5-16-17(6-12)25-10-24-16)19-14(22-11)7-20(2,3)8-15(19)23/h4-6,18,22H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJWAPWCXECOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)




![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)





